molecular formula C24H24N4O B11452900 2-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide

2-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide

Cat. No.: B11452900
M. Wt: 384.5 g/mol
InChI Key: OXQBCDUKLLBOSZ-UHFFFAOYSA-N
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Description

2-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazole core with various substituents, imparts it with distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzotriazole core, followed by the introduction of the methyl and isopropyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler analog with a similar core structure but lacking the additional substituents.

    2-Methylbenzotriazole: Similar structure with a methyl group at the 2-position.

    4-Isopropylbenzotriazole: Contains an isopropyl group at the 4-position.

Uniqueness

2-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other benzotriazole derivatives may not be suitable.

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

2-methyl-N-[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C24H24N4O/c1-15(2)18-9-11-19(12-10-18)28-26-22-13-17(4)21(14-23(22)27-28)25-24(29)20-8-6-5-7-16(20)3/h5-15H,1-4H3,(H,25,29)

InChI Key

OXQBCDUKLLBOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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